molecular formula C14H14IN B12066456 N-(4-Iodobenzyl)-N-methylaniline CAS No. 914636-96-7

N-(4-Iodobenzyl)-N-methylaniline

Cat. No.: B12066456
CAS No.: 914636-96-7
M. Wt: 323.17 g/mol
InChI Key: VHJFOMHXRYUZPP-UHFFFAOYSA-N
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Description

N-(4-Iodobenzyl)-N-methylaniline is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a methylaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodobenzyl)-N-methylaniline typically involves the reaction of 4-iodobenzyl bromide with N-methylaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Iodobenzyl)-N-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Iodobenzyl)-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Iodobenzyl)-N-methylaniline involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The benzyl and methylaniline moieties contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with enzymes and receptors .

Comparison with Similar Compounds

  • N-(4-Bromobenzyl)-N-methylaniline
  • N-(4-Chlorobenzyl)-N-methylaniline
  • N-(4-Fluorobenzyl)-N-methylaniline

Comparison: N-(4-Iodobenzyl)-N-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

914636-96-7

Molecular Formula

C14H14IN

Molecular Weight

323.17 g/mol

IUPAC Name

N-[(4-iodophenyl)methyl]-N-methylaniline

InChI

InChI=1S/C14H14IN/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(15)10-8-12/h2-10H,11H2,1H3

InChI Key

VHJFOMHXRYUZPP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)I)C2=CC=CC=C2

Origin of Product

United States

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